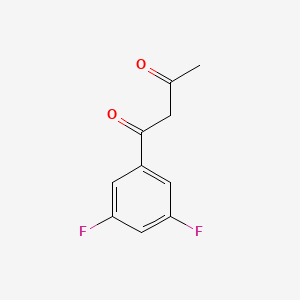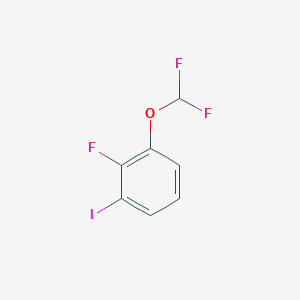![molecular formula C9H14N4O B13059860 2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13059860.png)
2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the oxidative cyclization of pyrimidinylhydrazones followed by a Dimroth rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly conditions makes the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets. For instance, it has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation, making it a potential anticancer agent . The compound binds to the active site of the enzyme, disrupting its function and leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar structure but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with anticancer properties.
1,2,4-Triazolo[4,3-a]pyrimidine: Known for its antiviral activities.
Uniqueness
2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its oxolan-2-yl substituent, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material sciences .
Propiedades
Fórmula molecular |
C9H14N4O |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(oxolan-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H14N4O/c1-3-7(14-6-1)8-11-9-10-4-2-5-13(9)12-8/h7H,1-6H2,(H,10,11,12) |
Clave InChI |
MRFLMMRZRCXSOP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C2=NN3CCCNC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


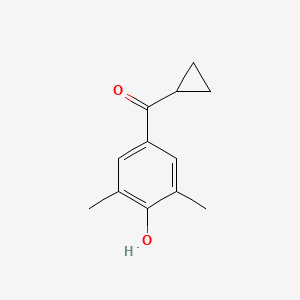
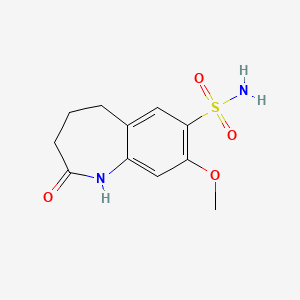


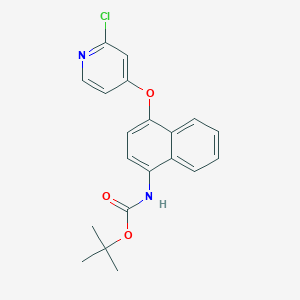
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate](/img/structure/B13059814.png)
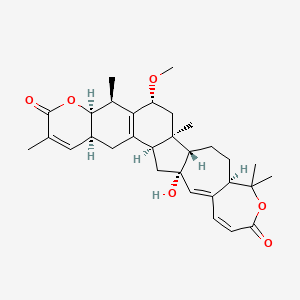
![[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13059822.png)

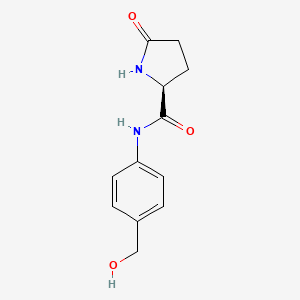
![(13S,17R)-16-(thiophene-2-carbonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13059839.png)
![[2-(Trifluoromethyl)cyclopropyl]methanamine](/img/structure/B13059840.png)
